3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-amine
Description
Properties
IUPAC Name |
3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c11-7-1-2-9-8(5-7)12-10-6-14-4-3-13(9)10/h1-2,5H,3-4,6,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSRUFGCINISMSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=NC3=C(N21)C=CC(=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzimidazole with an epoxide, such as ethylene oxide, in the presence of a catalyst. The reaction proceeds through nucleophilic attack of the amine group on the epoxide, followed by ring closure to form the oxazine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Pharmacological Applications
3,4-Dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-amine has been investigated for various therapeutic applications:
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit promising anticancer properties. For instance, studies on related benzimidazole derivatives have shown significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The IC50 values for these compounds often range from 0.006 to 1.774 μM, indicating potent activity against tumor cells .
Neuroprotective Effects
The compound's potential in treating neurodegenerative diseases has also been explored. A study focusing on multi-target-directed ligands synthesized from similar frameworks demonstrated efficacy in inhibiting monoamine oxidase B (MAO-B) and butyrylcholinesterase (BuChE), enzymes linked to neurodegenerative conditions like Alzheimer's disease . The compound's ability to cross the blood-brain barrier enhances its therapeutic potential.
Antimicrobial Properties
The structural components of this compound suggest possible antimicrobial applications. Related compounds have shown activity against bacteria such as Escherichia coli and Pseudomonas aeruginosa, indicating that modifications to the core structure could yield effective antimicrobial agents .
Material Science Applications
Beyond pharmacology, this compound may find applications in material science due to its unique electronic properties derived from its heterocyclic structure.
Organic Electronics
The electronic properties of heterocycles like this compound make them suitable candidates for organic semiconductor materials. Their ability to form charge-transfer complexes can be harnessed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Catalysis
The compound's ability to act as a ligand in coordination chemistry opens avenues for its use as a catalyst in various organic reactions. Its unique structure can stabilize metal ions and facilitate reactions such as cross-coupling and oxidation processes.
Case Studies
Several studies highlight the efficacy of compounds related to this compound:
Mechanism of Action
The mechanism of action of 3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Similarities
The compound shares structural homology with several benzimidazole- and oxazine-containing derivatives. Key analogs include:
Stability and Fragmentation Patterns
- Oxazine vs. Thiazine Rings: The oxazine ring in the target compound confers greater resistance to electron impact compared to thiazine analogs. For instance, 1,4-oxazinoquinolines exhibit higher molecular ion ([M]+•) peak intensities in mass spectrometry than 1,3-oxazino isomers, suggesting enhanced stability .
- Fragmentation Pathways: Target Compound: Fragmentation initiates with CO elimination from the oxazine ring . 1,3-Oxazinoquinolines: Fragmentation begins with CO₂ elimination, leading to less stable intermediates .
Substituent Effects on Physicochemical Properties
- Quinoline and Trimethoxyphenyl Groups: Derivatives like 12c and 12d show higher melting points (190–224°C) and moderate yields (35–63%), indicating robust crystallinity but challenging synthesis .
- Chloro-Dimethoxyquinazoline (12f) : Lower yield (37%) suggests steric hindrance or reactivity issues with bulky substituents .
Biological Activity
3,4-Dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-amine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a fused ring system comprising an oxazine and a benzimidazole moiety. This unique structure contributes to its chemical reactivity and biological interactions. The presence of nitrogen and oxygen in the rings enhances its potential as a bioactive molecule.
Biological Activities
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Compounds in this class have shown effectiveness against various bacterial strains, including both gram-positive and gram-negative bacteria. The compound's structural features contribute to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
- Anticancer Properties : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic activity against cancer cell lines. For instance, compounds related to this structure have demonstrated selective toxicity towards HeLa cells, with IC50 values indicating significant anticancer potential .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes, such as α-glucosidase. This inhibition could have implications for managing conditions like diabetes by regulating glucose absorption .
The mechanism of action involves the compound's interaction with biological macromolecules. It can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by occupying the active site or alter receptor function through binding interactions.
Synthesis Methods
The synthesis of this compound typically involves cyclization reactions between appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminobenzimidazole with glyoxylic acid in the presence of dehydrating agents like phosphorus oxychloride (POCl₃) to facilitate cyclization .
Table 1: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antimicrobial | Effective against various bacterial strains |
| Anticancer | Selective cytotoxicity towards HeLa cells |
| Enzyme Inhibition | Significant inhibition of α-glucosidase |
Case Study: Antimicrobial Evaluation
A recent study evaluated the antimicrobial properties of several derivatives of 3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazole. Results indicated that these compounds displayed potent activity against both gram-positive and gram-negative bacteria. The study utilized standard disk diffusion methods to assess efficacy against various pathogens .
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Compound ID | Cell Line | IC50 (μM) | Selectivity Index (SI) |
|---|---|---|---|
| 10 | HeLa | 10.46 ± 0.82 | 17.4 |
| 11 | MRC-5 | Not Detected | - |
This table illustrates the cytotoxic effects observed in vitro against cancer cell lines compared to normal fibroblast cells.
Q & A
Q. What are the common synthetic routes for 3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-amine?
- Methodological Answer : Two primary methods are widely used:
- Oxone-mediated oxidation : Starting from 2-(morpholin-4-yl)aniline, Oxone facilitates oxidative cyclization at room temperature, yielding the target compound in high efficiency (reaction time: <2 minutes) .
- H₂O₂/HI-mediated cyclization : This one-pot method involves sequential amination and oxidation, forming halogenated derivatives (e.g., 7,9-dichloro analogs) via air oxidation of nitro intermediates .
- Key considerations : Oxone offers milder conditions, while H₂O₂/HI is suitable for halogen incorporation.
Q. Table 1: Synthesis Comparison
| Method | Catalyst/Conditions | Yield | Key Product Features |
|---|---|---|---|
| Oxone-mediated | Room temperature, aqueous | ~80% | High purity, minimal byproducts |
| H₂O₂/HI | Acidic, 60–80°C | 50–70% | Halogenated derivatives |
Q. How is structural confirmation achieved for this compound?
- Methodological Answer :
- X-ray crystallography : Resolves bond lengths/angles (e.g., crystal structures of dichloro derivatives confirm fused oxazino-benzimidazole geometry) .
- NMR spectroscopy : Key signals include aromatic protons (δ 6.8–7.5 ppm) and oxazine CH₂ groups (δ 3.5–4.5 ppm). For iodinated analogs, CH₂I groups appear as doublets (δ 3.6–4.1 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular formulas (e.g., [M+H]+ = 275.1184 for C₁₃H₁₄N₃O₂) .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR shifts) be resolved during characterization?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Assign ambiguous signals by correlating protons and carbons. For example, in Pd-catalyzed analogs, cross-peaks confirm exocyclic double bonds .
- Isotopic labeling : Use deuterated solvents to distinguish exchangeable protons (e.g., NH groups).
- Comparative analysis : Cross-reference with published spectra of structurally similar compounds (e.g., 6,9-dimethoxy-oxazinoindolones ).
Q. What mechanistic insights explain the role of Oxone in cyclization?
- Methodological Answer : Oxone (KHSO₅) acts as a dual oxidant and acid source:
Generates nitro intermediates via oxidation of aromatic amines .
Facilitates 1,5-hydrogen transfer to form a methylene iminium intermediate, enabling cyclization .
- Key evidence : MS detection of o-cycloamino-substituted phenylhydroxylamine intermediates supports this pathway .
Q. How can reaction yields be optimized for large-scale synthesis?
- Methodological Answer :
- Catalyst screening : Test AuCl₃ or Pd catalysts for intramolecular cyclization (e.g., Pd achieves 65% yield via 6-exo-dig pathways) .
- Solvent optimization : Polar aprotic solvents (e.g., dioxane) enhance cyclization efficiency .
- Temperature control : Room temperature minimizes side reactions in Oxone-mediated routes .
Biological and Functional Studies
Q. What methodologies assess the compound’s biological activity?
- Methodological Answer :
- Cytotoxicity assays : Use Daphnia magna or human cancer cell lines (e.g., IC₅₀ determination via MTT assay) .
- Antimicrobial testing : Broth microdilution against Gram+/− bacteria (e.g., MIC values for oxazole/oxazine hybrids) .
- Mechanistic studies : Radioligand binding assays for receptor antagonism (e.g., 5-HT₄ receptor ).
Q. How to design structure-activity relationship (SAR) studies?
- Methodological Answer :
Substituent variation : Introduce halogens (Cl, Br) at C7/C9 to modulate lipophilicity .
Scaffold modification : Fuse additional rings (e.g., naphthoimidazoles) to enhance π-stacking .
Pharmacokinetic profiling : LogP and solubility measurements guide lead optimization .
Data Contradiction and Validation
Q. How to address discrepancies in reported synthetic yields?
- Methodological Answer :
- Reproduce conditions : Ensure identical reagent purity, solvent grades, and reaction scales.
- Byproduct analysis : Use HPLC-MS to identify impurities (e.g., uncyclized intermediates in H₂O₂/HI routes) .
- Statistical validation : Perform triplicate runs with error margins <5% .
Advanced Applications
Q. What strategies enable functionalization for drug development?
- Methodological Answer :
- Click chemistry : Introduce triazole moieties via CuAAC reactions (e.g., 1,2,3-triazole-4-amine derivatives) .
- Cross-coupling : Suzuki-Miyaura reactions add aryl/heteroaryl groups to the benzimidazole core .
- Prodrug design : Acetyloxymethyl (AM) esters improve membrane permeability .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
